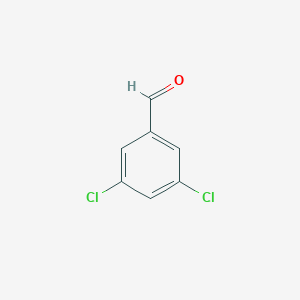

3,5-Dichlorobenzaldehyde

Descripción

Significance in Organic Synthesis

3,5-Dichlorobenzaldehyde serves as a crucial intermediate and starting reagent in a wide array of organic synthesis applications. chemicalbook.com Its electrophilic nature, a consequence of the electron-withdrawing effects of the chlorine atoms and the aldehyde group, makes it susceptible to nucleophilic attack. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds.

The compound is frequently employed in reactions such as:

Aldol (B89426) Condensation: It reacts with ketones, like acetophenone (B1666503) derivatives, to form chalcones. These chalcones can then serve as precursors for other complex molecules.

Knoevenagel Condensation: It can react with active methylene (B1212753) compounds, such as malononitrile (B47326), in the presence of a catalyst. chemicalbook.com

Reductive Amination: This reaction is a key step in the synthesis of more complex molecules, including some pharmaceutical intermediates. google.com

Wittig Reaction: The aldehyde group can be converted to an alkene.

Oxidation and Reduction: The aldehyde functional group can be readily oxidized to a carboxylic acid (3,5-dichlorobenzoic acid) or reduced to an alcohol (3,5-dichlorobenzyl alcohol). guidechem.com

The chlorine substituents on the aromatic ring also provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki-Miyaura coupling, although this is less common than reactions involving the aldehyde group. atomfair.com

Role as a Precursor for Advanced Chemical Entities

The versatility of this compound in organic reactions makes it a valuable precursor for the synthesis of a variety of advanced chemical entities. guidechem.comatomfair.com Its structural motif is incorporated into molecules designed for specific applications across different industries.

Pharmaceuticals: this compound is a key building block in the synthesis of various pharmaceutically active compounds. It is used as a starting material for:

β-aryl-β-amino acid enantiomers: These are important chiral building blocks for pharmaceuticals. sigmaaldrich.com

Antimicrobial agents: It is a precursor for synthesizing compounds like benzimidazoles and pyrazoline derivatives that exhibit antimicrobial properties.

Antitumor agents: It is used in the synthesis of certain guanidine (B92328) derivatives that have shown potential as antitumor compounds.

Inhibitors of specific enzymes: The 3,5-dichlorophenyl group is found in molecules designed to inhibit enzymes like phosphodiesterases.

Agrochemicals: The compound serves as an intermediate in the production of various pesticides, including herbicides and fungicides. guidechem.comatomfair.com The resulting products are designed to target specific biological pathways in pests and weeds. guidechem.com

Materials Science: this compound is also utilized in the development of functional materials:

Dyes and Pigments: Its stable aromatic structure makes it a suitable intermediate for the synthesis of specialty dyes. atomfair.comgoogle.com

Liquid Crystals: The compound is used in the preparation of liquid crystal materials. atomfair.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,5-Dichlorobenzoic acid |

| 3,5-Dichlorobenzyl alcohol |

| 4-Bromo-3,5-dichlorobenzaldehyde |

| Acetophenone |

| Benzimidazole (B57391) |

| Chalcone (B49325) |

| Guanidine |

| Malononitrile |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRSOJWLARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064997 | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-08-4 | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 3,5-DICHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M74YU7SE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,5 Dichlorobenzaldehyde

Established Synthetic Routes

Two primary methods have historically been employed for the synthesis of 3,5-Dichlorobenzaldehyde: the reduction of a carboxylic acid derivative and the direct oxidation of a toluene (B28343) derivative.

A common and reliable method for synthesizing this compound involves a two-step process starting from 3,5-Dichlorobenzoic acid. The initial step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 3,5-Dichlorobenzoyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent and crucial step is the reduction of the newly formed 3,5-Dichlorobenzoyl chloride to the corresponding aldehyde. This transformation, known as the Rosenmund reduction, is a well-established method for this purpose. The process involves the catalytic hydrogenation of the acid chloride. A specific catalyst, typically palladium supported on barium sulfate (B86663) (Pd/BaSO₄), is used. The catalyst is often poisoned, for instance with sulfur or quinoline, to prevent over-reduction of the aldehyde to an alcohol (3,5-Dichlorobenzyl alcohol). The reaction is carried out by bubbling hydrogen gas through a solution of the acid chloride in an inert solvent, such as toluene or xylene, in the presence of the catalyst.

Table 1: Key Reagents in the Rosenmund Reduction of 3,5-Dichlorobenzoyl Chloride

| Role | Compound Name | Chemical Formula | Purpose |

| Starting Material | 3,5-Dichlorobenzoyl chloride | C₇H₃Cl₂O | Precursor to be reduced |

| Reducing Agent | Hydrogen Gas | H₂ | Provides hydrogen for the reduction |

| Catalyst | Palladium on Barium Sulfate | Pd/BaSO₄ | Facilitates the hydrogenation reaction |

| Catalyst Poison | Sulfur or Quinoline | S or C₉H₇N | Deactivates the catalyst to prevent over-reduction |

| Solvent | Toluene | C₇H₈ | Provides an inert medium for the reaction |

An alternative and more direct route to this compound is the oxidation of 3,5-Dichlorotoluene (B1293413). This method avoids the need to first synthesize and isolate a carboxylic acid intermediate. The direct oxidation of the methyl group (-CH₃) on the toluene ring to a formyl group (-CHO) can be accomplished using various oxidizing agents.

Common methods include side-chain chlorination of 3,5-Dichlorotoluene followed by hydrolysis. This process involves the free-radical chlorination of the methyl group to form 3,5-Dichlorobenzal chloride (C₆H₃Cl₂CHCl₂), which is then hydrolyzed with water to yield the desired aldehyde.

Another approach is the direct liquid-phase oxidation using strong oxidizing agents. For instance, manganese dioxide (MnO₂) in sulfuric acid can be used to effect this transformation. The choice of oxidant and reaction conditions is critical to maximize the yield of the aldehyde and minimize the formation of the corresponding carboxylic acid (3,5-Dichlorobenzoic acid) through over-oxidation.

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of this compound has increasingly focused on improving efficiency, safety, and environmental performance. These advanced approaches aim to overcome the limitations of traditional batch processes.

The oxidation of 3,5-Dichlorotoluene is particularly amenable to process optimization through continuous flow chemistry. Continuous oxidation processes offer significant advantages over traditional batch methods, including enhanced safety, better temperature control, and improved product consistency. In a typical setup, a stream of 3,5-Dichlorotoluene, often mixed with a solvent and a catalyst, is continuously fed into a reactor where it meets a stream of an oxidizing agent, such as air or oxygen.

This method allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be fine-tuned to maximize the selectivity for this compound while minimizing the formation of byproducts. The use of heterogeneous catalysts is often preferred in these systems as it simplifies the post-reaction separation and purification stages.

The application of green chemistry principles is a major driver in the development of modern synthetic methodologies for this compound. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key objective in green synthesis is the elimination or reduction of volatile organic solvents, which are often toxic and environmentally harmful. For the synthesis of this compound, solvent-free approaches are being explored, particularly for oxidation reactions.

One such method involves the heterogeneous catalytic oxidation of 3,5-Dichlorotoluene under solvent-free conditions. In this approach, the liquid toluene derivative is passed over a solid catalyst bed in the presence of an oxidant like air. This eliminates the need for a solvent, which in turn simplifies the work-up procedure and significantly reduces chemical waste. Research has demonstrated the feasibility of using catalysts like supported vanadium oxide for the direct, solvent-free oxidation of dichlorotoluene derivatives to their corresponding benzaldehydes. This method aligns with the principles of green chemistry by offering a cleaner and more atom-economical route to the target molecule.

Green Chemistry Principles in Synthesis

Catalyst-Free Synthesis

The synthesis of derivatives from this compound can be achieved through catalyst-free and solvent-free methodologies, aligning with the principles of green chemistry. One notable example is the synthesis of this compound p-nitrophenyl hydrazone. This reaction proceeds by condensing an equimolar amount of this compound with 4-nitrophenyl hydrazine (B178648) in a solvent-free environment at room temperature. discoveryjournals.org The absence of a catalyst and solvent simplifies the reaction setup and workup procedure. discoveryjournals.orgresearchgate.net

This mechanochemical approach, conducted under solvent-free conditions, is noted for its rapidity, with reaction times as short as 2-5 minutes. discoveryjournals.org The reaction demonstrates good efficiency, affording the corresponding hydrazone product in moderate to good yields without the need for column chromatography purification. discoveryjournals.orgresearchgate.net The yield for the reaction involving this compound was reported to be better than that for 2,4-dichlorobenzaldehyde (B42875) under the same conditions. researchgate.net Advantages of this developed solvent-free method include its universality, simplicity, the non-use of an organic solvent, rapid reaction time, and a fast, efficient workup that yields un-solvated pure products. discoveryjournals.orgresearchgate.net

| Reactants | Conditions | Reaction Time | Yield (%) |

| This compound, 4-Nitrophenyl hydrazine | Solvent-free, Room Temperature | 2-5 minutes | 33-57 |

Atom Economy and Reaction Efficiency Considerations

The evaluation of synthetic routes for this compound derivatives extends to various green chemistry metrics that quantify their efficiency and environmental impact. A comparative study between a conventional solvent-based synthesis and a solvent-free, catalyst-free method for producing this compound p-nitrophenyl hydrazone highlights these considerations. discoveryjournals.orgresearchgate.net

Both the solvent-based (acid-catalyzed) and the solvent-free methods demonstrated high atom economy, calculated between 94.50% and 94.84%. discoveryjournals.orgresearchgate.net Atom economy is a theoretical measure of the efficiency with which atoms from the starting materials are incorporated into the desired product.

However, other metrics reveal a clearer distinction between the two approaches. The solvent-free synthesis is considered a greener method, which is reflected in its significantly lower E-factor (0.85-2.24 g/g) compared to the conventional method (52.34-55.85 g/g). discoveryjournals.orgresearchgate.netresearchgate.net The E-factor represents the mass ratio of waste to the desired product, with lower values indicating less waste generation.

Further analysis shows the solvent-free method has a higher effective mass yield (30.89%-54.13%) than the conventional method (15.00%-16.42%). discoveryjournals.orgresearchgate.netresearchgate.net Conversely, the conventional method, despite its environmental drawbacks, achieved a higher reaction mass efficiency (63.83%-68.02%) due to higher product yields. discoveryjournals.orgresearchgate.netresearchgate.net This is contrasted with the reaction mass efficiency of the solvent-free method, which was in the range of 30.89%-54.13%. discoveryjournals.orgresearchgate.net The process mass intensity, which considers the total mass in a process divided by the mass of the product, was also better for the conventional method (91.09-97.33 g/g) compared to the solvent-free approach (413.69-724.98 g/g), a difference attributed to the higher yields of the former. discoveryjournals.orgresearchgate.net

| Metric | Solvent-Free Method | Conventional (Solvent-Based) Method |

| Atom Economy (%) | 94.50 - 94.84 | 94.50 - 94.84 |

| E-Factor (g/g) | 0.85 - 2.24 | 52.34 - 55.85 |

| Effective Mass Yield (%) | 30.89 - 54.13 | 15.00 - 16.42 |

| Reaction Mass Efficiency (%) | 30.89 - 54.13 | 63.83 - 68.02 |

| Process Mass Intensity (g/g) | 413.69 - 724.98 | 91.09 - 97.33 |

Reactivity and Derivatization of 3,5 Dichlorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is the primary site of reactivity in 3,5-Dichlorobenzaldehyde, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental in synthesizing a variety of derivatives, including hydrazones, chalcones, and thiosemicarbazones.

Hydrazone Formation

The condensation reaction between this compound and hydrazine (B178648) derivatives leads to the formation of hydrazones, which are compounds characterized by the C=N-N functional group. This reaction typically involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Research has explored different methodologies to synthesize these derivatives. A comparative study on the reaction of this compound with 4-nitrophenyl hydrazine highlighted two main approaches: a conventional solvent-based method and a solvent-free (mechanochemical) method. chemicalbook.comnih.gov

Solvent-Based Synthesis: This method involves reacting equimolar amounts of this compound and a hydrazine derivative in a solvent, such as ethanol (B145695). The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, and proceeds at room temperature. chemicalbook.comnih.gov While the reaction is effective, it can be slower compared to reactions with aldehydes bearing electron-withdrawing groups at different positions. However, it can result in good to excellent yields, reported to be in the range of 68-72%. chemicalbook.comnih.gov

Solvent-Free Synthesis: This "green chemistry" approach involves the direct grinding or mixing of the solid reactants at room temperature without any solvent. chemicalbook.comnih.gov This method is rapid, often completing within minutes, but may result in more moderate yields (33-57%) compared to the solvent-based technique. chemicalbook.comnih.gov

The choice of reaction conditions can be summarized as follows:

| Method | Reactants | Catalyst | Solvent | Conditions | Yield |

| Solvent-Based | This compound, 4-Nitrophenyl hydrazine | Glacial Acetic Acid | Ethanol | Room Temperature, ~1-3 hours | 68-72% chemicalbook.comnih.gov |

| Solvent-Free | This compound, 4-Nitrophenyl hydrazine | None | None | Room Temperature, 2-5 minutes | 33-57% chemicalbook.comnih.gov |

Aldol (B89426) Condensation Reactions for Chalcone (B49325) Preparation

Aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes. In the case of aromatic aldehydes like this compound that lack α-hydrogens, the reaction proceeds via a Claisen-Schmidt condensation when reacted with an enolizable ketone, such as acetophenone (B1666503). masterorganicchemistry.com This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones.

The general mechanism involves the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone product. mnstate.edu These chalcones are significant synthetic intermediates. For instance, they can be subsequently cyclized with hydrazine derivatives to prepare pyrazoline heterocyclic systems.

A typical procedure for the synthesis of a chalcone from this compound is detailed below:

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product Type |

| This compound | Acetophenone derivatives | Sodium Hydroxide (B78521) (NaOH) | Ethanol | Reflux, 6-8 hours | 1-(3,5-Dichlorophenyl)-3-arylprop-2-en-1-one (Chalcone) |

Formation of Thiosemicarbazones

Similar to hydrazone formation, this compound can react with thiosemicarbazide (B42300) to form thiosemicarbazones. These compounds contain the R₂C=N-NH-C(=S)NH₂ scaffold. The synthesis involves the nucleophilic addition of the primary amino group of thiosemicarbazide to the aldehyde's carbonyl group, followed by a dehydration step to form the characteristic imine linkage.

This reaction is generally carried out by refluxing the aldehyde and thiosemicarbazide in a suitable solvent, most commonly ethanol. The resulting thiosemicarbazone often precipitates from the solution upon cooling and can be purified by recrystallization. While specific studies on this compound are part of broader research, the reaction mechanism is general for aromatic aldehydes. niscpr.res.in The synthesis of related dichlorobenzaldehyde thiosemicarbazones has been well-documented, showing the reliability of this transformation.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| Dichlorobenzaldehyde (e.g., 3,5-dichloro isomer) | Thiosemicarbazide | Ethanol or Methanol (B129727) | Reflux | Dichlorobenzaldehyde thiosemicarbazone smolecule.com |

Annulation and Heterocycle Synthesis

This compound serves as a key building block in multicomponent reactions (MCRs), which allow for the efficient construction of complex heterocyclic ring systems in a single step. These annulation reactions are valuable for creating libraries of compounds such as 4H-pyrans and biscoumarins.

Synthesis of 4H-Pyran Derivatives

4H-pyran derivatives can be synthesized via a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound. nih.govscilit.com When this compound is used as the aldehyde component, it leads to the formation of 4-(3,5-dichlorophenyl) substituted 4H-pyrans.

The reaction typically proceeds through an initial Knoevenagel condensation between the this compound and malononitrile (B47326), catalyzed by a base. This is followed by a Michael addition of the enolate from the 1,3-dicarbonyl compound (such as dimedone or 4-hydroxycoumarin) to the newly formed electron-deficient alkene. The final step is an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. mdpi.com A variety of catalysts and conditions have been developed to promote this reaction, including mechanochemical grinding and the use of novel nanocatalysts. chemicalbook.comnih.govnih.gov

| Aldehyde | Component 2 | Component 3 | Catalyst | Conditions | Product |

| This compound | Malononitrile | Dimedone | TMDPS | Ball mill, Room Temp, 30 min | 2-amino-4-(3,5-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile chemicalbook.com |

| This compound | Malononitrile | 4-Hydroxycoumarin (B602359) | CuFe₂O₄@starch | Ethanol, Room Temp | 2-amino-4-(3,5-dichlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile nih.gov |

Synthesis of Biscoumarin Derivatives

The reaction of this compound with two equivalents of 4-hydroxycoumarin results in the formation of biscoumarin derivatives. mdpi.com This transformation is a tandem Knoevenagel condensation-Michael addition reaction. lew.ro

Initially, a Knoevenagel condensation occurs between one molecule of 4-hydroxycoumarin and this compound. The resulting arylidene-coumarin intermediate then acts as a Michael acceptor for a second molecule of 4-hydroxycoumarin. The reaction is typically catalyzed by a base, such as piperidine (B6355638), dissolved in a solvent like ethanol. chemicalbook.commdpi.com The reaction proceeds efficiently at room temperature. Other catalytic systems, including sulfanilic acid in water or nano-MoO₃ under solvent-free conditions, have also been employed to facilitate this synthesis. lew.ronih.gov

| Aldehyde | Reactant | Catalyst | Solvent | Conditions | Product Type |

| This compound | 4-Hydroxycoumarin (2 equiv.) | Piperidine | Ethanol | Room Temperature, 3 hours | 3,3'-((3,5-Dichlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) chemicalbook.commdpi.com |

Synthesis of Bis(naphthalen-2-yl-sulfane) Derivatives

The synthesis of bis(naphthalen-2-yl-sulfane) derivatives can be achieved through a reaction involving this compound. In a typical procedure, a mixture of 2-thionaphthol (2 mmol), an aromatic aldehyde such as this compound (1 mmol), and a catalyst like PVPP-BF3 (0.05 g) is stirred under reflux conditions in 1,2-dichloroethane. chemicalbook.com The reaction's progress is monitored using thin-layer chromatography (TLC). chemicalbook.com Upon completion, the mixture is cooled, and the catalyst is filtered off. The resulting crude product is then purified by recrystallization from ethanol to yield the bis(naphthalen-2-yl-sulfane) derivative. chemicalbook.com For the specific derivative from this compound, (3,5-dichlorophenylmethylene)bis(naphthalen-2-yl-sulfane), the melting point is recorded at 125-128 °C. chemicalbook.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Melting Point |

| This compound, 2-Thionaphthol | PVPP-BF3 | 1,2-Dichloroethane | Reflux | (3,5-dichlorophenylmethylene)bis(naphthalen-2-yl-sulfane) | 86-98% | 125-128 °C |

Formation of Substituted Benzoquinones and Other Heterocycles

This compound serves as an electrophile in organic synthesis for the preparation of substituted benzoquinones and other heterocyclic compounds. biosynth.com For instance, it is a key intermediate in the synthesis of 4H-pyran derivatives. chemicalbook.com This can be achieved by reacting this compound with malononitrile and an active methylene compound in the presence of a catalyst. chemicalbook.com

It is also utilized in the synthesis of benzimidazole (B57391) derivatives through a one-pot, three-component process. nih.govrsc.org This reaction involves the coupling of a benzo-1,2-quinone, an aldehyde like this compound, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by Fe(III)-porphyrin. nih.govrsc.org

Furthermore, this compound is used to prepare 4-(3,5-dichlorophenyl)piperidine (B1390749) through a ketonizing reaction with piperidine in a suitable solvent and with a catalyst. chembk.com It also participates in aldol condensation reactions. For example, its reaction with acetone (B3395972) in the presence of a base like sodium hydroxide yields 4-(3,5-Dichlorophenyl)but-3-en-2-one. smolecule.com

| Reaction Type | Reactants | Catalyst/Reagents | Product Class |

| 4H-Pyran Synthesis | This compound, Malononitrile, Active Methylene Compound | TMDPS | 4H-pyran derivatives |

| Benzimidazole Synthesis | Benzo-1,2-quinone, this compound, Ammonium acetate | Fe(III)-porphyrin | Benzimidazole derivatives |

| Piperidine Derivative Synthesis | This compound, Piperidine | Catalyst | 4-(3,5-Dichlorophenyl)piperidine |

| Aldol Condensation | This compound, Acetone | Sodium hydroxide | 4-(3,5-Dichlorophenyl)but-3-en-2-one |

Reduction and Oxidation Pathways

This compound can be converted to 3,5-dichlorophenylmethylcarbinol. illinois.edu A general method for preparing similar carbinols involves the reaction of a Grignard reagent with an aldehyde. For example, m-chlorophenylmethylcarbinol can be synthesized from m-chlorobenzaldehyde and methylmagnesium iodide. orgsyn.orgorgsyn.org Another approach is the reduction of the corresponding acetophenone. orgsyn.orgorgsyn.org Specifically, 3,5-dichlorophenylmethylcarbinol is noted as a derivative of this compound.

This compound can be oxidized to form 3,5-dichlorobenzoic acid. guidechem.com This is a common transformation for aldehydes. For instance, other dichlorobenzaldehydes, like 2,3-dichlorobenzaldehyde, are oxidized to their corresponding carboxylic acids using oxidizing agents such as potassium permanganate. chemicalbook.com The oxidation of various substituted benzyl (B1604629) alcohols to their corresponding benzaldehydes, and subsequently to carboxylic acids, is a well-established process. smolecule.comresearchgate.netnih.gov The oxidation of 3,5-dichlorotoluene (B1293413) can also yield this compound, which can be further oxidized to 3,5-dichlorobenzoic acid. google.com

A general procedure for oxidizing aldehydes to carboxylic acids involves dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent like potassium permanganate. chemicalbook.com The reaction mixture is then typically worked up by acidification to precipitate the carboxylic acid. chemicalbook.comchemicalbook.com

| Starting Material | Product | Key Transformation |

| This compound | 3,5-Dichlorophenylmethylcarbinol | Reduction |

| This compound | 3,5-Dichlorobenzoic acid | Oxidation |

Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution at the chlorine positions. An example of such a reaction is methoxy (B1213986) substitution, where the chlorine atoms are replaced by methoxy groups. This is achieved by reacting this compound with sodium methoxide (B1231860) in methanol under reflux conditions, leading to the formation of 3,5-dimethoxybenzaldehyde (B42067) derivatives. The electron-withdrawing nature of the two chlorine atoms and the aldehyde group facilitates this type of reaction. smolecule.com

| Reaction | Reagents | Conditions | Product |

| Methoxy Substitution | Sodium methoxide, Methanol | Reflux | 3,5-Dimethoxybenzaldehyde derivatives |

Azide (B81097) Generation from Nitroarenes and Nitroalkanes

This compound can be used to facilitate the generation of azides from nitroarenes or nitroalkanes. biosynth.com This process typically occurs in the presence of sodium azide or potassium azide. biosynth.com While the specific mechanism involving this compound is not detailed, it is known that aryl halides can undergo nucleophilic substitution with azide anions, sometimes proceeding through a radical nucleophilic substitution (SRN1) mechanism. whiterose.ac.uk

Applications in Advanced Materials and Fine Chemicals Synthesis

Precursor in Pharmaceutical Synthesis

The compound is a significant starting material in medicinal chemistry and pharmaceutical research, contributing to the synthesis of various active pharmaceutical ingredients (APIs). atomfair.com Its structure is incorporated into molecules designed to exhibit specific biological activities.

3,5-Dichlorobenzaldehyde serves as a key starting reagent in the enzymatic preparation of β-aryl-β-amino acid enantiomers. chemicalbook.comsigmaaldrich.comthermofisher.com These enantiomerically pure amino acids are important chiral building blocks in the pharmaceutical industry, valued for their biological activity. The synthesis involves using the aldehyde to construct the aryl-substituted carbon backbone of the target amino acid. sigmaaldrich.comlookchem.comscientificlabs.ie

An efficient enzymatic method has been developed for preparing these enantiomers, highlighting the compound's role in creating stereochemically defined pharmaceutical intermediates. sigmaaldrich.com

Table 1: Application in β-Aryl-β-Amino Acid Synthesis

| Starting Reagent | Product Class | Significance |

| This compound | β-Aryl-β-Amino Acid Enantiomers | Important chiral building blocks with biological activity for pharmaceuticals. sigmaaldrich.com |

The compound is also utilized in the synthesis of dichlorophenylpyruvic acid. chemicalbook.comsigmaaldrich.comthermofisher.comlookchem.comscientificlabs.ie Research has been conducted on the base-catalyzed air oxidation of 3,5-dichlorophenylpyruvic acids, indicating its relevance as a chemical entity for mechanistic studies. sigmaaldrich.com This derivative holds potential for therapeutic applications, making its synthesis from this compound a notable process in pharmaceutical-related chemical synthesis.

Table 2: Synthesis of Dichlorophenylpyruvic Acid

| Precursor | Synthesized Compound | Potential Application Area |

| This compound | Dichlorophenylpyruvic Acid | Therapeutic applications and chemical research. sigmaaldrich.com |

In the field of pharmaceutical synthesis, this compound is related to the development of carboxyamidotriazole (B1668434) intermediates. patsnap.com While direct synthesis may start from the corresponding 3,5-dichlorobenzoyl chloride, this acid chloride is a direct derivative of the aldehyde. patsnap.com A patented method describes the preparation of 3,5-dichlorobenzyl alcohol from 3,5-dichlorobenzoyl chloride using a potassium borohydride (B1222165) and zinc chloride reduction system. patsnap.com This alcohol is a crucial intermediate for carboxyamidotriazole synthesis, a process designed to meet the quality and safety requirements for industrialized pharmaceutical production. patsnap.com

Building Block for Complex Organic Molecules

This compound is a fundamental organic building block used to construct larger, more intricate molecular structures. cymitquimica.com Its electron-deficient aromatic ring and reactive aldehyde group make it a valuable component in creating a diverse range of compounds, including polymers and active pharmaceutical ingredients (APIs). atomfair.comcymitquimica.com

The compound's utility extends to various synthetic strategies:

Multi-component Reactions: It can be used in processes that assemble multiple molecules in a single step to create complex products. nih.gov

Palladium-Catalyzed Reactions: The electron-deficient nature of the ring makes it suitable for cross-coupling reactions like the Suzuki-Miyaura coupling. atomfair.com

Condensation Reactions: The aldehyde group readily undergoes condensation with ketones and amines to form Schiff bases and other intermediates. atomfair.combiosynth.com

These reactions enable the incorporation of the 3,5-dichlorophenyl moiety into a wide variety of molecular scaffolds, driving innovation in drug discovery and materials science. cymitquimica.com

Role in Dye and Fragrance Production

This compound is an important raw material for the synthesis of fine chemicals, including dyes. google.com The chlorinated aromatic structure is a key feature, as it enhances the stability and color properties of the final dye compounds. Its use as an intermediate in the production of dyes and pigments is a noted application in the chemical industry. guidechem.commolbase.com While the compound itself possesses a strong odor, its primary role in this sector is as a precursor for stable coloring agents rather than fragrances. biosynth.comgoogle.com

Development of Novel Heterocyclic Compounds

This compound is a versatile reagent for synthesizing a variety of novel heterocyclic compounds, which are central to medicinal chemistry due to their wide range of biological activities. researchgate.net

Key examples of its application include:

Synthesis of 4H-Pyrans: It reacts with malononitrile (B47326) and active methylene (B1212753) compounds (like 4-hydroxycoumarin (B602359) or dimedone) in a one-pot synthesis to produce 4H-pyran-annulated heterocyclic scaffolds. chemicalbook.com

Synthesis of Pyrazolines: The compound is first used to create chalcones via aldol (B89426) condensation. These chalcones are then cyclized with hydrazine (B178648) derivatives to form pyrazolines, a class of heterocycles known for antimicrobial properties. ajper.com

Synthesis of Biscoumarins: It undergoes a reaction with 4-hydroxycoumarin in the presence of a piperidine (B6355638) catalyst to yield biscoumarin derivatives. chemicalbook.com

Synthesis of Piperidine Derivatives: In a multi-step synthesis, it is used in a reductive amination reaction to create complex substituted piperidones, which are evaluated as potential anti-trypanosomal agents. nih.gov

Table 3: Heterocyclic Compounds Synthesized from this compound

| Starting Material | Reagents | Resulting Heterocycle |

| This compound | Malononitrile, Active Methylene Compounds | 4H-Pyrans chemicalbook.com |

| This compound | Acetophenone (B1666503) derivatives, Hydrazine | Pyrazolines |

| This compound | 4-Hydroxycoumarin, Piperidine | Biscoumarins chemicalbook.com |

| This compound | Piperidinone intermediate, NaBH₃CN | Substituted Piperidines nih.gov |

Biological and Pharmacological Investigations of 3,5 Dichlorobenzaldehyde Derivatives

Anticancer Activities of Derivatives

The quest for novel anticancer agents has led to the exploration of various chemical structures, with derivatives of 3,5-Dichlorobenzaldehyde showing considerable promise. Synthetic compounds incorporating this moiety have been found to exert cytotoxic effects against several cancer cell lines.

Multiple studies have demonstrated the ability of this compound derivatives to inhibit the proliferation of human cancer cells. A notable example is a monoorganotin Schiff base compound, synthesized from 2-hydroxy-3,5-dichlorobenzaldehyde and 4-chlorobenzhydrazide. nih.gov This compound, identified as N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride, exhibited potent cytotoxicity against a panel of human cancer cell lines. The strongest effect was observed against the MCF-7 breast adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov In contrast, its IC50 value against the normal human hepatic cell line WRL-68 was greater than 30 μg/mL, suggesting a degree of selectivity for cancer cells. nih.gov

Another derivative, TQFL19, which is a conjugate of thymoquinone (B1682898) and this compound, has also been shown to inhibit the growth of triple-negative breast cancer cells. nih.gov Chalcone (B49325) derivatives have also been investigated, with one compound derived from 6-acetyltetralin and an aromatic aldehyde showing an IC50 value of 3.5 μg/mL against the HeLa cervix carcinoma cell line and 4.5 μg/mL against the MCF-7 breast cancer cell line. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MCF-7 (Breast Adenocarcinoma) | 2.5±0.50 μg/mL | nih.gov |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | MDA-MB-231 (Breast Adenocarcinoma) | >30 μg/mL | nih.gov |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | Skov3 (Ovarian Adenocarcinoma) | >30 μg/mL | nih.gov |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | Caov3 (Ovarian Adenocarcinoma) | >30 μg/mL | nih.gov |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride | PC3 (Prostate Cancer) | >30 μg/mL | nih.gov |

| Chalcone derivative 3a | Hela (Cervix Carcinoma) | 3.5 μg/mL | nih.gov |

| Chalcone derivative 3a | MCF-7 (Breast Carcinoma) | 4.5 μg/mL | nih.gov |

A primary mechanism through which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. The monoorganotin Schiff base compound C1 was shown to induce morphological changes characteristic of early and late apoptosis in MCF-7 cells, as observed through acridine (B1665455) orange/propidium iodide staining. nih.gov The induction of apoptosis was further confirmed by a DNA fragmentation assay, which revealed the characteristic laddering pattern of apoptotic cell death in treated cells. nih.gov

Similarly, the thymoquinone derivative TQFL19 was found to induce apoptosis in 4T1 and MDA-MB-231 triple-negative breast cancer cells. nih.gov Flow cytometry analysis using Annexin-V staining demonstrated a concentration-dependent increase in apoptotic cells. nih.gov For instance, treatment of 4T1 cells with TQFL19 at concentrations of 2.5 and 5 µM resulted in a significant increase in the population of Annexin-V positive cells. nih.gov

Table 2: Apoptosis Induction by TQFL19 in Breast Cancer Cells

| Cell Line | TQFL19 Concentration | Percentage of Apoptotic Cells (Early + Late) | Source |

|---|---|---|---|

| 4T1 | 0 µM | 7.94% | nih.gov |

| 4T1 | 2.5 µM | 19.60% | nih.gov |

| 4T1 | 5 µM | 12.61% | nih.gov |

| MDA-MB-231 | 0 µM | 3.73% | nih.gov |

| MDA-MB-231 | 2.5 µM | 3.95% | nih.gov |

| MDA-MB-231 | 5 µM | 7.43% | nih.gov |

Investigations into the cellular mechanisms have revealed that derivatives of this compound can trigger apoptosis through multiple pathways. Studies suggest that some derivatives induce cell death through mechanisms involving oxidative stress and mitochondrial dysfunction. The monoorganotin Schiff base compound C1 was found to significantly increase the production of intracellular reactive oxygen species (ROS) in MCF-7 cells. nih.gov This increase in ROS can lead to cellular damage and trigger the apoptotic cascade. Furthermore, a significant release of lactate (B86563) dehydrogenase (LDH) was observed in treated cells, indicating a loss of plasma membrane integrity, a common feature of late-stage apoptosis and necrosis. nih.gov

For the thymoquinone derivative TQFL19, in addition to apoptosis, cell cycle analysis was performed. Treatment of 4T1 and MDA-MB-231 cells with TQFL19 led to alterations in the cell cycle distribution, suggesting that the compound may arrest cell cycle progression at specific phases, thereby preventing cancer cell proliferation. nih.gov

Antimicrobial Potential of Derivatives

In addition to their anticancer properties, derivatives of this compound have been extensively studied for their antimicrobial activities. These compounds have shown efficacy against a range of pathogenic bacteria and fungi, highlighting their potential as leads for new anti-infective agents.

Schiff bases derived from this compound have demonstrated significant antibacterial properties. For example, Schiff bases synthesized from chitosan (B1678972) and this compound exhibited strong activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives have been reported to have minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus. Benzimidazole (B57391) derivatives synthesized using this compound have also been noted for their antimicrobial potential. researchgate.net Furthermore, a series of 5-methylbenzo[c]phenanthridinium derivatives were evaluated for their activity against Staphylococcus aureus and Enterococcus faecalis, with some showing significant antimicrobial effects against multidrug-resistant (MDR) strains. nih.gov

Table 3: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| Schiff base derivatives | Staphylococcus aureus | MIC as low as 2 μg/mL | |

| Schiff base derivatives | MRSA | Strong activity | |

| 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus (MDR) | Significant activity | nih.gov |

| 5-methylbenzo[c]phenanthridinium derivatives | Enterococcus faecalis (MDR) | Significant activity | nih.gov |

The antifungal potential of this compound derivatives has been particularly evident in studies involving thiazolidinedione structures. A series of novel Mycosidine analogs were synthesized, including a derivative created through Knoevenagel condensation with 2-hydroxy-3,5-dichlorobenzaldehyde. researchgate.netnih.gov This 2-hydroxy-3,5-dichloro derivative demonstrated high activity against the yeasts Candida albicans ATCC 24433 and Candida parapsilosis ATCC 22019, with reported MIC values ranging from 0.125 to 0.5 mg/L. researchgate.net However, its activity against other Candida species was noted to be much lower. researchgate.net These compounds are believed to exert their antifungal effect by causing morphological changes in the yeast cell wall. nih.gov Pyrazoline derivatives synthesized from chalcones, which in turn can be derived from this compound, have also shown moderate antimicrobial activity. ajper.com

Table 4: Antifungal Activity of a 2-hydroxy-3,5-dichlorobenzylidene Thiazolidinedione Derivative

| Fungal Strain | MIC (mg/L) | Source |

|---|---|---|

| Candida albicans ATCC 24433 | 0.125 - 0.5 | researchgate.net |

| Candida parapsilosis ATCC 22019 | 0.125 - 0.5 | researchgate.net |

Table of Mentioned Compounds

| Compound Name/Type |

|---|

| This compound |

| N-(3,5-dichloro-2-oxidobenzylidene)-4-chlorobenzyhydrazidatoaquatin(IV) chloride |

| TQFL19 ((E)-3-((3,5-dichlorobenzylidene) amino)-5-isopropyl-2-methylcyclohexa-2,5-diene-1,4-dione) |

| Chalcone derivatives |

| Schiff base derivatives |

| Thiazolidinedione derivatives |

| 2-hydroxy-3,5-dichlorobenzylidene derivative |

| Benzimidazole derivatives |

| Pyrazoline derivatives |

Antiviral Activities

Derivatives of this compound have been the subject of research for their potential as antiviral agents against a range of viruses. The structural motif of this compound is utilized in the synthesis of more complex molecules, such as thiazolidinones and benzimidazoles, which have demonstrated notable antiviral efficacy. researchgate.netarabjchem.org

One area of investigation involves the synthesis of 2-hydroxy-3,5-dichlorobenzylidene derivatives of thiazolidinedione. researchgate.net These compounds are part of a class known as thiazolidine-2,4-diones (TZDs), which have shown a wide spectrum of therapeutic potentials, including antiviral properties. researchgate.net Another significant class of derivatives are benzimidazoles. These compounds are recognized as important lead structures for the development of antiviral drugs. nih.gov For instance, benzimidazole derivatives have been synthesized and evaluated for their inhibitory effects against the Lassa virus (LASV), showing potent activity. nih.gov Research into flavonoid derivatives incorporating a benzimidazole moiety has also revealed remarkable antiviral effects against the tobacco mosaic virus (TMV). arabjchem.org

Studies on acrylamide (B121943) derivatives structurally related to 3-(3,5-Dichlorophenyl)acrylic acid have shown potential for antiviral activity, with some demonstrating significant inhibition of the chikungunya virus (CHIKV).

Table 1: Antiviral Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | Lassa Virus (LASV) | Compounds showed IC₅₀ values from 7.58 to 15.46 nM. | nih.gov |

| Benzimidazole-Flavonoids | Tobacco Mosaic Virus (TMV) | Displayed remarkable antiviral effects. | arabjchem.org |

| Thiazolidine-2,4-diones | General Antiviral | Recognized for a broad range of therapeutic potentials. | researchgate.net |

| Acrylamide Derivatives | Chikungunya Virus (CHIKV) | Demonstrated significant viral inhibition. |

Investigation of Mechanism of Action

The mechanism of action for the antiviral effects of this compound derivatives often involves the inhibition of critical viral processes. nih.gov For benzimidazole derivatives targeting the Lassa virus, the mechanism is identified as the inhibition of viral entry into the host cell. nih.gov These compounds, such as LHF-535 and ST-193, are promising anti-LASV entry inhibitors. nih.gov

A common antiviral strategy is the inhibition of viral DNA or RNA synthesis. nih.gov Some derivatives function as nucleotide analogues that, once metabolized within the host cell, interfere with viral RNA polymerases, thereby halting the replication of the viral genome. nih.govtargetmol.com For example, Acyclovir, a guanosine (B1672433) analogue, acts by being converted into its triphosphate form, which then competitively inhibits viral DNA polymerase and terminates the growing DNA chain upon incorporation. nih.gov While not a direct derivative of this compound, this mechanism illustrates a common pathway for antiviral agents. The general mechanism for many antiviral drugs involves transformation into a triphosphate form which subsequently inhibits viral DNA synthesis. nih.gov

Other Biological Activities of Related Compounds

Antidepressant Properties

Derivatives incorporating the this compound structure have been explored for their potential antidepressant effects. A notable study focused on isoxazoline (B3343090) derivatives synthesized from this compound oxime. scispace.com These compounds were evaluated for their binding affinities to serotonin (B10506) receptors 5-HT2A and 5-HT2C, which are established targets for treating depression. scispace.com One isoxazoline derivative with a 3,5-dichloro substituent showed potent binding to both receptors, with IC₅₀ values of 72 nM for 5-HT2A and 150 nM for 5-HT2C. scispace.com This compound also demonstrated an antidepressant effect in animal models. scispace.com

Other heterocyclic systems derived from or related to this compound, such as pyrazolines, have also been found to possess antidepressant properties. ajper.com Furthermore, research into benzothiazole–isoquinoline derivatives has identified compounds with inhibitory effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are key targets for antidepressant drugs. nih.gov Some of these compounds showed significant MAO-B inhibitory activity, suggesting a potential mechanism for their antidepressant action. nih.gov

Table 2: Antidepressant Activity of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target/Mechanism | Activity | Reference |

|---|---|---|---|

| Isoxazoline Derivative | 5-HT2A Receptor | IC₅₀ = 72 nM | scispace.com |

| Isoxazoline Derivative | 5-HT2C Receptor | IC₅₀ = 150 nM | scispace.com |

| Benzothiazole–Isoquinoline | MAO-B Inhibition | IC₅₀ = 12.12 ± 3.47 μM | nih.gov |

| Pyrazolines | Antidepressant | Possess antidepressant properties. | ajper.com |

Anticonvulsant Properties

Various derivatives related to this compound have been synthesized and evaluated for their anticonvulsant activity. researchgate.netajper.com Quinazoline (B50416) derivatives, for example, have been tested for their ability to protect against seizures induced by subcutaneous pentylenetetrazole (scPTZ). mdpi.com Several of these compounds exhibited significant protection, with some being more potent than the reference drug ethosuximide. mdpi.com The lipophilicity of the substituents on the quinazoline ring was found to play a role in the observed activity. mdpi.com

Phthalimide derivatives have also been designed and synthesized as potential anticonvulsant agents, targeting voltage-gated sodium channels. nih.gov In in-vivo screening against PTZ-induced seizures, some of these compounds showed potent anticonvulsant effects. nih.gov Phenylalanine derivatives have also been investigated for their modulatory effects on α1-glycine receptors, which are involved in pathological conditions like epilepsy. nih.gov

Antihypertensive Properties

The chemical scaffold of dichlorobenzaldehydes serves as a starting point for synthesizing compounds with antihypertensive properties. ajper.comvulcanchem.com A prominent class of compounds known for this activity are the 1,4-Dihydropyridines (1,4-DHPs). kuleuven.be These compounds are widely recognized as antihypertensive drugs due to their mechanism as calcium channel blockers. kuleuven.be The synthesis of 1,4-DHP derivatives often involves a multicomponent reaction that can utilize substituted benzaldehydes, such as 2,3-dichlorobenzaldehyde. kuleuven.begoogle.com The structure-activity relationship of 1,4-DHPs has been extensively studied to design novel structures with enhanced therapeutic profiles. kuleuven.be

Antioxidant Properties

A variety of heterocyclic compounds derived from dichlorobenzaldehydes have been screened for their antioxidant capacity. rjptonline.orgrjptonline.org The antioxidant potential is often evaluated using standard chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging methods. rjptonline.orgresearchgate.net

Naphthalene-based chalcone derivatives synthesized through the condensation of 2,4-dichlorobenzaldehyde (B42875) with 2-acetylnaphthalene (B72118) have been used to create various heterocyclic scaffolds, including pyrazoline and pyridine (B92270) derivatives. researchgate.net Screening of these compounds revealed that some possess potent antioxidant activity, with IC₅₀ values comparable to the standard antioxidant ascorbic acid. researchgate.net For instance, certain pyrazoline and pyridine derivatives showed IC₅₀ values of 178 µM and 177 µM, respectively, in the DPPH assay. researchgate.net Thiazolidine-2,4-dione (TZD) derivatives are another class of compounds that have demonstrated antioxidant activities in addition to their other biological effects. researchgate.net

Table 3: Antioxidant Activity of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Naphthalene-based Pyrazoline | DPPH | 178 | researchgate.net |

| Naphthalene-based Pyridine | DPPH | 177 | researchgate.net |

| Piperidin-4-one Derivative | DPPH & ABTS | >100 | rjptonline.org |

| Thiazolidinone Derivative | General Antioxidant | 100 times more active than Indomethacin | researchgate.net |

Anti-inflammatory Activity

Derivatives of this compound have been explored for their potential as anti-inflammatory agents, with various studies synthesizing and evaluating novel compounds for their ability to mitigate inflammatory responses. Research has shown that incorporating the this compound moiety into different chemical scaffolds can lead to compounds with significant anti-inflammatory properties.

One area of investigation involves cinnamic acid-amino acid hybrid molecules. For instance, compounds derived from structures related to 4-[(4-bromobenzyl)oxy]-3,5-dichlorobenzaldehyde (B3680462) have been designed as potential anti-inflammatory agents. evitachem.com One such derivative, a cinnamic acid-amino acid hybrid, demonstrated promising cyclooxygenase (COX) inhibitory activity with a reported IC50 value of 6 µM, identifying it as a potential lead compound for the development of new COX inhibitors. evitachem.com

Imidazole (B134444) derivatives represent another class of compounds showing anti-inflammatory potential. Although not always directly synthesized from this compound itself, studies on dichlorophenyl-substituted imidazoles provide insight into the role of the dichloro-substitution pattern. For example, a series of novel imidazole analogues were prepared and evaluated for anti-inflammatory activity using the paw oedema method. nih.gov Compounds such as 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole exhibited good anti-inflammatory activity, showing 100% effectiveness at a dose of 100 mg/kg b.w., which was comparable to the standard drug diclofenac. nih.gov Research has also suggested that increasing the number of electron-withdrawing groups, such as chlorine, on the benzene (B151609) ring can enhance anti-inflammatory activity. nih.gov

Furthermore, Schiff bases derived from the condensation of this compound with other molecules have been synthesized. While primarily investigated for other biological activities, the structural features of these compounds are relevant to anti-inflammatory drug design. mdpi.com The halogen groups on the benzaldehyde (B42025) ring are considered crucial for their biological effects. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Dichlorophenyl Derivatives

| Compound Class | Specific Derivative/Compound | Assay/Method | Finding | Reference |

|---|---|---|---|---|

| Cinnamic Acid-Amino Acid Hybrid | Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate | Cyclooxygenase (COX) Inhibition | IC50 = 6 µM | evitachem.com |

| Imidazole Derivative | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | Paw Oedema Method | 100% activity at 100 mg/kg b.w. | nih.gov |

| Imidazole Derivative | 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | Paw Oedema Method | 100% activity at 100 mg/kg b.w. | nih.gov |

Interaction with Biomolecular Targets

The biological activities of this compound derivatives are fundamentally linked to their interactions with specific biomolecular targets. Molecular docking and other in-vitro studies have been employed to elucidate these interactions at the molecular level, providing insights into their mechanisms of action.

Cyclooxygenase (COX) Enzymes: As key enzymes in the inflammatory pathway, COX-1 and COX-2 are significant targets for anti-inflammatory drugs. Molecular docking studies have been performed on imidazole derivatives containing dichlorophenyl groups to understand their binding affinity with the COX-2 receptor. nih.gov For instance, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) was found to have a binding affinity of -5.516 kcal/mol with the COX-2 receptor, forming conventional hydrogen bonds with the amino acid residues GLN-242 and ARG-343. nih.gov This interaction is comparable to that of the standard drug Diclofenac, which showed a binding affinity of -5.627 kcal/mol. nih.gov

Bacterial Enzymes: Schiff base derivatives of this compound have been studied for their interaction with bacterial enzymes. Docking studies on E. coli dihydropteroate (B1496061) synthase (DHPTS) revealed that these derivatives exhibit increased binding affinities compared to sulfanilamide. mdpi.com The derivatives form hydrogen bonds via their sulfamoyl group and engage in steric interactions through their benzene rings. mdpi.com Similarly, in docking studies with S. aureus DHPTS, the imine group of the Schiff bases was implicated in forming hydrogen bonds with the amino acid residue Arg52. mdpi.com

Nuclear Receptors: Bis-indole derivatives with dichloro substitutions, such as DIM-3,5-CI₂, have been identified as ligands for the nuclear receptors NR4A1 and NR4A2, which are implicated in cancer. nih.gov Fluorescence binding assays showed that these compounds bind to the ligand-binding domains (LBDs) of both receptors, with K D values in the low micromolar range. nih.gov Molecular modeling suggests that DIM-3,5-CI₂ interacts with various amino acid side chains within the LBD of NR4A1 and NR4A2, with docking scores of -5.57 and -4.37 kcal/mol, respectively. nih.gov

Protein-Protein Interactions: Derivatives of substituted benzaldehydes have been investigated as inhibitors of protein-protein interactions, such as the annexin (B1180172) A2-S100A10 complex. Although not directly involving this compound, related structures have been shown to block this interaction. acs.org Virtual screening and structure-activity relationship studies identified key pharmacophoric features, including hydrogen bond interactions with glutamate (B1630785) residues (Glu5 and Glu9) and occupation of hydrophobic regions in the S100A10 binding pocket. acs.org

Table 2: Interaction of this compound Derivatives with Biomolecular Targets

| Derivative Class | Biomolecular Target | Method | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole Derivative | COX-2 Receptor | Molecular Docking | Binding affinity of -5.516 kcal/mol; H-bonds with GLN-242 & ARG-343. | nih.gov |

| Schiff Base | E. coli DHPTS | Molecular Docking | Increased binding affinity compared to sulfanilamide. | mdpi.com |

| Schiff Base | S. aureus DHPTS | Molecular Docking | Imine group forms H-bonds with Arg52. | mdpi.com |

| Bis-indole Derivative (DIM-3,5-CI₂) | NR4A1 LBD | Fluorescence Binding Assay, Molecular Docking | K D = 6.5 µM; Docking Score = -5.57 kcal/mol. | nih.gov |

| Bis-indole Derivative (DIM-3,5-CI₂) | NR4A2 LBD | Fluorescence Binding Assay, Molecular Docking | K D = 12.2 µM; Docking Score = -4.37 kcal/mol. | nih.gov |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic compounds like 3,5-Dichlorobenzaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy of this compound dissolved in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aldehydic and aromatic protons. The electron-withdrawing nature of the two chlorine atoms and the aldehyde group significantly influences the chemical shifts of the aromatic protons. Typically, the aromatic protons appear as distinct signals in the downfield region of the spectrum, generally between δ 7.5 and 8.0 ppm. The aldehydic proton, being directly attached to the electron-deficient carbonyl carbon, is highly deshielded and resonates at a significantly lower field, often around δ 9.9-10.0 ppm. The integration of these signals confirms the presence of one aldehydic proton and three aromatic protons. The splitting patterns, governed by spin-spin coupling, provide further structural insights. For instance, the proton at the C2 position typically appears as a triplet, while the protons at the C4 and C6 positions may appear as doublets, although the exact multiplicities can vary depending on the specific coupling constants.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic Proton (CHO) | ~9.9-10.0 |

| Aromatic Protons | ~7.5-8.0 |

Data is illustrative and may vary based on solvent and experimental conditions.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically in the range of δ 190-192 ppm. The aromatic carbons exhibit signals in the δ 125-140 ppm region. The carbon atoms directly bonded to the chlorine atoms (C3 and C5) are deshielded and appear at a lower field compared to the other aromatic carbons. The carbon atom at the C1 position (bearing the aldehyde group) and the remaining aromatic carbons (C2, C4, and C6) also show distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~190-192 |

| Aromatic Carbons | ~125-140 |

Data is illustrative and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound.

The FTIR spectrum of this compound provides a unique fingerprint of its molecular vibrations. bmrat.org Key absorption bands confirm the presence of its defining functional groups. A strong, sharp absorption band is typically observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. libretexts.org The aromatic nature of the compound is evidenced by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are typically observed in the 1400-1600 cm⁻¹ region. copbela.org The presence of the chlorine substituents is indicated by C-Cl stretching vibrations, which generally appear in the fingerprint region of the spectrum, below 800 cm⁻¹. The specific pattern of absorption bands in the FTIR spectrum serves as a rapid and reliable method for the initial identification and purity assessment of this compound. bmrat.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700-1730 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | ~1400-1600 |

| Chloroalkane (C-Cl) | Stretch | <800 |

Data is illustrative and may vary based on the physical state of the sample (e.g., KBr pellet, mull, or solution).

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. discoveryjournals.org The ATR-IR spectrum of this compound will display the same characteristic absorption bands as the traditional transmission FTIR spectrum. This includes the prominent C=O stretch of the aldehyde and the various vibrations associated with the dichlorinated aromatic ring. The primary advantage of ATR-IR is the ease and speed of analysis, making it a valuable tool for routine identification and quality control in a research setting.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference is known as the Raman shift. The Raman spectrum features a series of peaks, where each peak corresponds to a specific vibrational mode of the molecule.

For organic molecules like this compound, the number of possible vibrations can be quite large. spectroscopyonline.com The interpretation of the spectra is simplified by considering the vibrations of specific functional groups. spectroscopyonline.com For instance, the stretching vibration of the carbonyl group (C=O) in aldehydes and the vibrations of the benzene (B151609) ring will give rise to characteristic Raman bands. The positions and intensities of these bands are sensitive to the molecular structure, including the presence and position of the chlorine substituents on the aromatic ring.

While specific experimental Raman data for this compound is available in spectral databases, a detailed vibrational analysis often involves theoretical calculations, such as Density Functional Theory (DFT), to assign the observed bands to specific normal modes of vibration. spectrabase.comrsc.org Such studies on similar substituted benzaldehydes have shown that C-Cl stretching vibrations typically appear in the 580-730 cm⁻¹ region, while in-plane C-Cl bending modes are found at lower wavenumbers. researchgate.net The analysis of the Raman spectrum of this compound would allow for the identification of these and other characteristic vibrations, providing a spectroscopic fingerprint of the molecule. rsc.orgnih.gov

Table 1: General Raman Spectroscopy Information for Aromatic Aldehydes

| Feature | Description |

|---|---|

| Principle | Inelastic scattering of light, providing information on molecular vibrations. plus.ac.ats-a-s.org |

| Analyte State | Can be performed on solid, liquid, or gas samples. Aqueous solutions can be readily analyzed. plus.ac.at |

| Key Information | Provides a structural fingerprint, allowing for identification and differentiation of isomers and polymorphs. spectroscopyonline.com |

| Typical Bands | C=O stretch, aromatic C-C stretch, C-H stretch, and C-Cl vibrations are expected for this compound. |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with a high-energy electron beam (typically 70 eV). nist.gov This process usually ejects one electron from the molecule, creating a radical cation known as the molecular ion (M•+). rutgers.edu The molecular ion peak in the mass spectrum provides the molecular weight of the compound. Due to the high energy involved, the molecular ion often undergoes extensive fragmentation, breaking down into smaller, charged fragments. This fragmentation pattern is reproducible and characteristic of the molecule's structure. jove.com

For this compound (C₇H₄Cl₂O), the molecular weight is approximately 175 g/mol . echemi.comsigmaaldrich.com The EI-MS spectrum would be expected to show a molecular ion peak at m/z 174 (for ³⁵Cl isotopes) and 176 (for one ³⁵Cl and one ³⁷Cl isotope) and 178 (for two ³⁷Cl isotopes), reflecting the isotopic abundance of chlorine. A prominent fragmentation pathway for aldehydes is the α-cleavage, which involves the loss of the hydrogen atom from the aldehyde group, resulting in an (M-1)⁺ peak. jove.com Another common fragmentation is the loss of the entire formyl group (-CHO), leading to an (M-29)⁺ peak. uni-saarland.de The analysis of the mass spectrum of this compound available in the NIST WebBook confirms these general fragmentation patterns. nist.gov

Table 2: Expected EI-MS Fragmentation for this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 174 | Molecular ion |

| [M-H]⁺ | 173 | Loss of a hydrogen radical from the aldehyde group (α-cleavage) |

| [M-CHO]⁺ | 145 | Loss of the formyl radical |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a pure compound, the experimentally determined percentages should match the theoretical values calculated from its molecular formula. This serves as a crucial verification of the compound's purity and identity.

For this compound, with the molecular formula C₇H₄Cl₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).

Table 4: Theoretical Elemental Composition of this compound (C₇H₄Cl₂O)

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 48.06 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.30 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 40.52 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.14 |

| Total | 175.014 | 100.00 |

Note: Values are based on standard atomic weights and may vary slightly depending on the source.

In research, elemental analysis results are typically presented by comparing the calculated ("Calcd") and experimentally found ("Found") percentages. For example, in the synthesis of derivatives of this compound, elemental analysis is used to confirm the structure of the final products, with the found values expected to be within ±0.4% of the calculated values. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in organic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. ijrti.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass or aluminum plate. ijrti.org

In the context of this compound, TLC is an essential tool for monitoring its reactions, such as in the synthesis of chalcones or other derivatives. rsc.org A small spot of the reaction mixture is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. chemistryhall.com

The position of each compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com The Rf value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. For example, when separating benzaldehyde (B42025) derivatives on a silica gel plate, a less polar solvent system like pentane/diethyl ether might be used. chemistryhall.com The spots are often visualized under UV light, as aromatic compounds like this compound are typically UV-active. mit.edu

Table 5: General Parameters for TLC of Benzaldehyde Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Commonly silica gel (SiO₂), which is polar. ijrti.org |

| Mobile Phase | A mixture of organic solvents, e.g., ethyl acetate (B1210297)/hexane or pentane/diethyl ether. The ratio is adjusted to achieve good separation. chemistryhall.comgoogle.com |

| Application | Monitoring reaction progress by comparing the spots of the starting material, product, and reaction mixture. chemistryhall.com |

| Visualization | UV lamp for aromatic compounds. Staining with chemical reagents can also be used. mit.edu |

| Rf Value | Used to identify compounds and assess purity. Varies with the specific conditions used. chemistryhall.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. bas.bg Reverse-phase HPLC methods are particularly common, offering simple and effective separation. sielc.comsielc.com